2-(2,6-dimethoxyphenyl)nicotinonitrile
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Overview
Description
“2-(2,6-dimethoxyphenyl)nicotinonitrile” is a chemical compound that falls under the category of nicotinonitrile derivatives . It is also known as 2,6-Dimethoxy-3-cyanopyridine or 2,6-Dimethoxynicotinonitrile .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including “this compound”, can be achieved through a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction yields nicotinonitrile derivatives in fair to good yields .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a pyridine core flanked by two phenyl rings . The three-dimensional Hirshfeld surface analysis reveals the molecule’s spatial attributes .Chemical Reactions Analysis
Nicotinonitrile derivatives, including “this compound”, have been found to exhibit inhibitory effects on the corrosion of C-steel in 1 M HCl . They have also been used in the synthesis of other compounds .Mechanism of Action
While the specific mechanism of action for “2-(2,6-dimethoxyphenyl)nicotinonitrile” is not explicitly mentioned in the available resources, nicotinonitrile derivatives have been found to exhibit various biological activities. For instance, they have been shown to have antimicrobial properties and have been used as inhibitors of Aurora kinase A .
Safety and Hazards
Future Directions
The future directions for “2-(2,6-dimethoxyphenyl)nicotinonitrile” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, they could be developed as fluorescent sensors and potential anticancer agents . Additionally, more research could be conducted to better understand their electronic properties and potential reactivity .
Properties
IUPAC Name |
2-(2,6-dimethoxyphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-6-3-7-12(18-2)13(11)14-10(9-15)5-4-8-16-14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYPKUHGPFHIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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